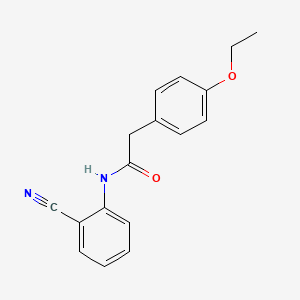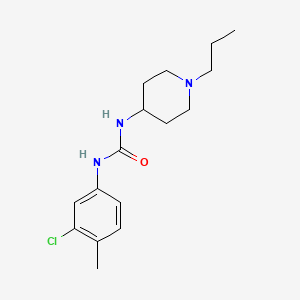
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as EACA or epsilon-aminocaproic acid. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme that is involved in the breakdown of fibrin, which is a protein that forms blood clots. By inhibiting the activation of plasminogen, N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has a variety of biochemical and physiological effects. It has been found to increase the activity of plasminogen activators, which are enzymes that activate plasminogen to plasmin. It has also been found to inhibit the activation of plasminogen to plasmin, which can promote blood clotting. Additionally, it has been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on the fibrinolytic system. Another direction is to explore its potential applications in the treatment of various medical conditions, such as thrombosis and inflammation. Additionally, there is a need for further research on the cytotoxic effects of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, and how these effects can be mitigated in lab experiments. Finally, there is a need for the development of new synthesis methods for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, which can improve its purity and yield.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can be achieved through a three-step process. The first step involves the reaction of 2-cyanophenylboronic acid with 4-ethoxybenzaldehyde in the presence of a palladium catalyst. This reaction produces 2-(4-ethoxyphenyl)-2-phenylacetonitrile. The second step involves the hydrolysis of this intermediate compound using hydrochloric acid. This produces N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. The final step involves the recrystallization of the product to obtain a pure form of the compound.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry and physiology. It has been used to study the role of plasminogen activators in the fibrinolytic system, as well as the role of fibrinolysis in the regulation of blood coagulation.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-9-7-13(8-10-15)11-17(20)19-16-6-4-3-5-14(16)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHSISPTNYMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)